(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a biphenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable biphenyl precursor. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes. The reaction conditions often require an inert atmosphere and a solvent such as diethyl ether or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to various functionalized biphenyl derivatives.
Scientific Research Applications
(1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its chiral nature.
Industry: Utilized in the production of materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of (1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to specific sites, influencing biochemical pathways and eliciting desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups and applications.
Methylammonium lead halide: A compound with a perovskite structure used in solar cells and other applications.
Uniqueness
(1R,2R)-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid is unique due to its chiral cyclopropane structure and biphenyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(1R,2R)-2-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14-15H,10H2,(H,17,18)/t14-,15+/m0/s1 |
InChI Key |
QCIIBJDRYZJDSW-LSDHHAIUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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